2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
This compound features a 2,3-dihydro-1,3-benzothiazole core substituted with methyl groups at positions 3, 4, and 7, and a propanamide group attached via a Z-configured imine. The benzothiazole scaffold is known for its electron-rich aromatic system, which facilitates π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-methyl-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)11-9(3)6-7-10(4)12(11)18-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJTXWGELVXCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=NC(=O)C(C)C)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the condensation of 2-methylpropanamide with a benzothiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its application in various industries .
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield 2-methylpropanoic acid and 3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-amine .
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, Δ) | Carboxylic acid + Amine (protonated) | Nucleophilic acyl substitution |
| Basic (NaOH, H₂O, Δ) | Carboxylate salt + Amine (deprotonated) | Bimolecular elimination |
Analogous hydrolysis reactions are observed in related amides (e.g., PubChem CID 49653721) .
Tautomerization of the Benzothiazol-2-ylidene Group
The imine (C=N) in the dihydrobenzothiazole ring exhibits tautomerization between enamine and imine forms, influenced by pH and solvent polarity:
-
Evidence : Similar tautomerization is reported in benzothiazole derivatives (e.g., WO2019052930A1) .
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Impact : Stabilizes resonance structures, affecting nucleophilic/electrophilic reactivity.
Electrophilic Aromatic Substitution (EAS)
The benzothiazole ring undergoes EAS at activated positions (para/meta to electron-donating methyl groups):
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ (nitration) | C5 or C6 | Nitro-substituted derivative | ~60-70% |
| Cl₂/FeCl₃ (chlorination) | C6 | Chloro-substituted derivative | ~50-65% |
Methyl groups enhance ring activation, directing substitution to less hindered positions .
Reduction of the Imine Bond
The C=N bond is reduced to a C–N single bond using catalytic hydrogenation or borohydrides:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | EtOH, 50°C, 6h | 3,4,7-Trimethyl-2,3-dihydro-1,3-benzothiazole-2-amine |
| NaBH₄/MeOH | RT, 2h | Partially saturated intermediate |
Reduction pathways align with studies on benzothiazole derivatives (CN1257498A) .
Coordination with Metal Ions
The benzothiazole nitrogen and amide oxygen act as ligands for transition metals (e.g., Ru, Pd):
Ru(II) complexes of similar ligands show catalytic activity in amidation reactions .
Cyclization Reactions
Under acidic conditions, the amide group participates in cyclization to form tetracyclic heterocycles :
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide":
Potential Applications
The unique structural characteristics of 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide suggest potential biological activities that warrant detailed investigation.
- Biological Activity : The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in various metabolic pathways.
- Receptor Binding: It has the potential to bind to cellular receptors, modulating physiological responses.
- DNA Interaction: The compound may interact with DNA structures, influencing gene expression and cellular functions.
Similar Compounds and Uniqueness
2,2-dimethyl-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to its benzothiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Similar Compounds:
- 2,2-dimethyl-N-(3-methylphenyl)propanamide: Similar structure but with a different aromatic ring.
- 2,2-dimethyl-N-(4-nitrophenyl)propanamide: Contains a nitro group, leading to different chemical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
(a) Benzothiazole vs. Thiazole/Thiadiazole Derivatives
- Example: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () Structural Differences: Replaces the benzothiazole core with a simpler thiazole ring. The 2-methoxyphenyl and phenyl substituents introduce steric bulk and electron-donating effects, contrasting with the trimethyl groups in the target compound. Functional Impact: The methoxy group enhances solubility but reduces lipophilicity compared to methyl groups.
(b) Sulfonamide-Substituted Benzothiazole
- Example : N-[(2Z)-3-(2-Methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide ()
- Structural Differences : Incorporates a sulfamoyl group at position 6 and a methoxyethyl side chain.
- Functional Impact : The sulfamoyl group is strongly electron-withdrawing, increasing acidity and hydrogen-bonding capacity. This contrasts with the electron-donating methyl groups in the target compound, which favor hydrophobic interactions .
Amide Group Variations
(a) N,O-Bidentate Directing Groups
- Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences : Uses a secondary amide with a hydroxyl-containing substituent instead of a benzothiazole-linked imine.
- Functional Impact : The hydroxyl group enables metal coordination (e.g., in C–H activation catalysis), whereas the target compound’s imine-propanamide system may prioritize substrate binding via dipole interactions .
(b) Triazole-Thiazole Acetamides
- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide () Structural Differences: Combines triazole, thiazole, and benzimidazole moieties with an acetamide linker. Functional Impact: The triazole-thiazole system offers multiple hydrogen-bonding sites and halogen interactions (e.g., bromophenyl), contrasting with the target compound’s simpler benzothiazole-propanamide framework .
Electronic and Steric Effects
Biological Activity
The compound 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole ring fused with a propanamide moiety. The structural formula can be represented as follows:
This structure contributes to its biological properties, including enzyme inhibition and receptor binding capabilities.
The biological activity of 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered metabolic processes within cells.
- Receptor Interaction : It has been shown to bind to certain receptors, modulating cellular responses and potentially influencing signal transduction pathways.
- DNA Interaction : The compound may interact with DNA, affecting gene expression and cellular functions. This interaction is significant in the context of cancer research.
Antiproliferative Effects
Research indicates that compounds similar to 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide exhibit antiproliferative effects against various cancer cell lines. For instance:
Case Studies
Several studies have evaluated the biological activity of benzothiazole derivatives:
- Study on Anticancer Activity : A study demonstrated that benzothiazole derivatives significantly inhibited tubulin polymerization in cancer cell lines leading to apoptosis. The mechanism involved binding at the colchicine site on tubulin .
- Antimicrobial Properties : Another research highlighted the antimicrobial effects of benzothiazole derivatives against various pathogens. The results indicated that these compounds could serve as potential candidates for developing new antibiotics .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies suggest that 2-methyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide exhibits favorable absorption characteristics but requires further investigation into its metabolism and excretion pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
